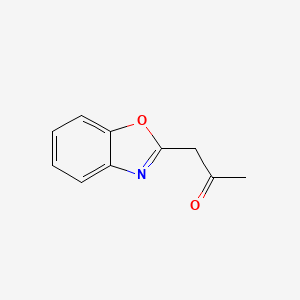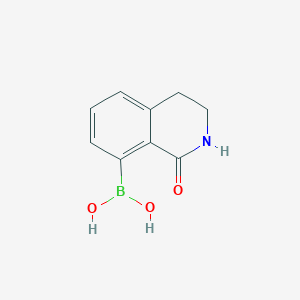
5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a chlorine atom at the 5-position, a fluorophenyl group at the 3-position, and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: Chlorination and fluorination reactions are performed to introduce the chlorine and fluorine atoms at the respective positions on the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl group at the 1-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Catalysts may be employed to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions can be carried out to replace one or more atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound may be used to study its biological activity and potential therapeutic effects. It can be tested for its ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound may be investigated for its potential use as a drug candidate. Its biological activity can be evaluated in preclinical and clinical studies to determine its efficacy and safety.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.
Mecanismo De Acción
The mechanism by which 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
3-Chloro-5-(3-fluorophenyl)-1-methyl-1H-pyrazole
5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
5-Chloro-3-(3-fluorophenyl)-2-methyl-1H-pyrazole
Uniqueness: 5-Chloro-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This arrangement may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8ClFN2 |
|---|---|
Peso molecular |
210.63 g/mol |
Nombre IUPAC |
5-chloro-3-(3-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8ClFN2/c1-14-10(11)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3 |
Clave InChI |
JLXAZIUKUWKVIO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC(=CC=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)







![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

